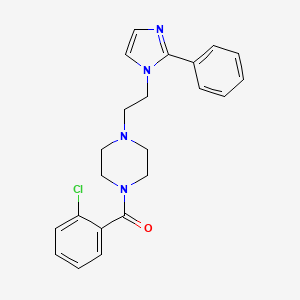

(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c23-20-9-5-4-8-19(20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-6-2-1-3-7-18/h1-11H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIKHQQQRCVOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone generally involves multi-step organic reactions.

Initially, 2-chlorobenzoyl chloride is reacted with 1-(2-aminoethyl)piperazine under anhydrous conditions to yield the intermediate product.

This intermediate is then treated with 2-phenylimidazole under basic conditions to produce the final compound.

Common solvents for these reactions include dichloromethane and ethanol, with reaction temperatures maintained at room temperature or slightly elevated to ensure completion.

Industrial Production Methods

Industrial-scale production typically mirrors laboratory synthesis but employs continuous flow reactors for efficiency.

Solvent recovery and purification steps are integrated to minimize waste and environmental impact.

Quality control measures include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation, often facilitated by reagents like potassium permanganate, which may lead to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using hydrogenation methods with palladium on carbon (Pd/C) as a catalyst, resulting in various reduced forms.

Substitution: The chlorophenyl group allows for halogen exchange reactions, where chlorine can be replaced by other halogens or functional groups using nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

Oxidation typically produces carboxylic acids or other oxidized derivatives.

Reduction yields different hydrogenated forms of the compound.

Substitution leads to various halogenated analogs or derivatives.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing more complex molecules with potential biological activities.

Studied for its electronic properties due to the presence of multiple functional groups.

Biology

Investigated for its binding affinity to certain receptors in the brain, suggesting potential neuropharmacological applications.

Medicine

Explored as a potential therapeutic agent for conditions such as anxiety and depression due to its interaction with serotonin and dopamine receptors.

Preliminary studies indicate potential use as an anti-inflammatory agent.

Industry

Employed in the development of novel materials with specific electronic or optical properties.

Acts as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound's biological activity is believed to stem from its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. By binding to these receptors, it modulates the release and uptake of neurotransmitters, influencing mood and cognitive functions. Additionally, its imidazole ring may inhibit certain enzymes, adding another layer to its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Key structural analogs and their differences are summarized below:

Key Observations:

Chlorophenyl vs. Methoxyphenyl : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating) in . Chlorine enhances lipophilicity and metabolic resistance, whereas methoxy groups may improve solubility .

Imidazole Substitution : The 2-phenylimidazole in the target compound differs from benzoimidazole derivatives (), which are associated with antimicrobial and histamine receptor activities.

Biological Activity

The compound (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorophenyl group : Contributes to lipophilicity and may enhance binding to biological targets.

- Piperazine moiety : Known for its versatility in drug design, it often imparts psychoactive properties and can interact with neurotransmitter systems.

- Imidazole ring : This heterocyclic structure is significant for its role in various biological processes, including enzyme catalysis and receptor interactions.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit notable antitumor properties. For instance, compounds with similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | SW480 | 2.0 |

| Compound B | HCT116 | 0.12 |

| Compound C | U251 | <10 |

The presence of electron-withdrawing groups like chlorine in the phenyl ring has been linked to enhanced antitumor activity due to increased electron density on the nitrogen atoms of the piperazine, facilitating stronger interactions with target proteins involved in tumor growth .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that modifications on the piperazine ring can lead to improved efficacy against bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 10 |

These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Neuropharmacological Effects

Due to the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Research has shown that similar compounds can interact with serotonin and dopamine receptors, leading to potential applications in treating mood disorders and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The introduction of halogens (e.g., chlorine) on the phenyl ring enhances binding affinity and biological activity.

- Piperazine Modifications : Variations in substituents on the piperazine ring can significantly alter pharmacological profiles, impacting both potency and selectivity .

- Imidazole Influence : The imidazole component is essential for maintaining biological activity, particularly in antitumor and antimicrobial assays.

Study 1: Antitumor Efficacy

A study conducted by researchers evaluated the antitumor efficacy of several piperazine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and cytotoxicity against human cancer cell lines.

Study 2: Antimicrobial Assessment

Another investigation focused on antimicrobial activities against various pathogens. The modified piperazine derivatives demonstrated significant antibacterial effects, suggesting that further development could yield effective treatments for resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.